molecular formula C14H17NO3S B497572 4-methoxy-N-propylnaphthalene-1-sulfonamide CAS No. 838813-12-0

4-methoxy-N-propylnaphthalene-1-sulfonamide

Cat. No.: B497572
CAS No.: 838813-12-0
M. Wt: 279.36g/mol
InChI Key: BUZXKEDJUWXBBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methoxy-N-propylnaphthalene-1-sulfonamide is a useful research compound. Its molecular formula is C14H17NO3S and its molecular weight is 279.36g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organic Synthesis and Chemical Properties

Sulfonamide derivatives are pivotal in organic synthesis, offering diverse applications due to their chemical stability and reactivity. For instance, Hayun et al. (2012) synthesized a compound through the reaction of a quinazolinone derivative with chlorosulfonic acid, followed by amidation, demonstrating sulfonamides' utility in creating complex molecules with potential pharmaceutical applications (Hayun et al., 2012). Similarly, the synthesis of comb-shaped poly(arylene ether sulfone)s for fuel cell applications by Kim et al. (2008) illustrates the role of sulfonamide derivatives in developing new materials with high proton conductivity, showcasing their significance in energy research (Kim et al., 2008).

Biomedical Applications

In the biomedical domain, sulfonamide derivatives are explored for their therapeutic potential. Pişkin et al. (2020) investigated new zinc phthalocyanine derivatives substituted with sulfonamide groups for their photodynamic therapy (PDT) application in cancer treatment, highlighting sulfonamides' role in developing photosensitizers with high singlet oxygen quantum yields (Pişkin et al., 2020). Additionally, sulfonamide derivatives' synthesis and evaluation for anticonvulsant activity against seizure models, as reported by Siddiqui et al. (2010), demonstrate their potential in neuropharmacology (Siddiqui et al., 2010).

Environmental and Materials Science

Sulfonamides play a significant role in environmental science and materials engineering. The work by Hattori et al. (1997) on chelation-assisted nucleophilic aromatic substitution highlights how sulfonamide groups can influence the reactivity of organic molecules, which is crucial for designing environmentally benign chemical processes (Hattori et al., 1997).

Mechanism of Action

Target of Action

The primary targets of 4-methoxy-N-propylnaphthalene-1-sulfonamide are likely to be similar to those of other sulfonamide drugs, which include enzymes such as carbonic anhydrase and dihydropteroate synthetase . These enzymes play crucial roles in various physiological processes, including diuresis, glucose regulation, thyroid function, inflammation, and intraocular pressure regulation .

Mode of Action

Sulfonamides, including this compound, are known to inhibit their target enzymes by acting as competitive inhibitors . They mimic the natural substrates of these enzymes, binding to the active sites and preventing the substrates from interacting with the enzymes. This inhibition disrupts the normal biochemical processes mediated by these enzymes .

Biochemical Pathways

The inhibition of carbonic anhydrase and dihydropteroate synthetase by sulfonamides affects several biochemical pathways. For instance, the inhibition of carbonic anhydrase can disrupt the reabsorption of bicarbonate ions in the kidneys, leading to increased diuresis . The inhibition of dihydropteroate synthetase interferes with the synthesis of folic acid, a vital cofactor for various enzymatic reactions in the cell .

Pharmacokinetics

These properties influence the bioavailability of the drug, determining the concentration of the drug that reaches the target sites to exert its therapeutic effects .

Result of Action

The result of the action of this compound is the disruption of normal cellular processes due to the inhibition of target enzymes. This can lead to various physiological effects depending on the specific enzymes inhibited. For instance, inhibition of carbonic anhydrase can lead to diuresis, while inhibition of dihydropteroate synthetase can have antibacterial effects by inhibiting bacterial growth .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH of the environment, the presence of other drugs or substances that can interact with the drug, and the individual’s health status. For instance, certain medical conditions or genetic factors can affect drug metabolism and excretion, thereby influencing the drug’s efficacy and potential side effects .

Properties

IUPAC Name

4-methoxy-N-propylnaphthalene-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3S/c1-3-10-15-19(16,17)14-9-8-13(18-2)11-6-4-5-7-12(11)14/h4-9,15H,3,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUZXKEDJUWXBBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNS(=O)(=O)C1=CC=C(C2=CC=CC=C21)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.